4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
This compound features a benzamide core linked to a pyrazole ring substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a methyl group. Its structure is optimized for interactions with biological targets, such as kinases or adenylyl cyclases, as suggested by analogs in related studies . The fluorobenzo[d]thiazol group contributes to metabolic stability and target selectivity, distinguishing it from simpler benzamide derivatives.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-12-11-17(22-19(27)13-7-9-14(10-8-13)25(2)3)26(24-12)20-23-18-15(21)5-4-6-16(18)28-20/h4-11H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPVDKWYVKYEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit hiv-1 reverse transcriptase.
Mode of Action
The compound’s mode of action involves binding to the allosteric center of its target. This binding is stable and results in uncompetitive inhibition.
Biochemical Pathways
It’s known that hiv-1 reverse transcriptase inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (hiv-1) infection.
Pharmacokinetics
The compound and its derivatives have been characterized by nmr and high-resolution mass spectrometry, and they have good thermal and electrochemical stability.
Result of Action
Similar compounds have shown significant inhibitory action against hiv-1 reverse transcriptase.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits different fluorescence properties in solution and solid film due to the excited-state intramolecular proton transfer (ESIPT) characteristic. After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes.
Biological Activity
The compound 4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A dimethylamino group, which enhances solubility and bioavailability.
- A 4-fluorobenzo[d]thiazole moiety, known for its role in various biological activities.
- A pyrazole ring that contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many benzamide derivatives have shown promise in inhibiting tumor cell growth.
- Antimicrobial Properties : Compounds with thiazole and pyrazole rings often demonstrate significant antibacterial and antifungal activities.
Anticancer Activity
A study by Shaikh et al. synthesized benzothiazole derivatives, reporting that compounds similar to our target exhibited moderate to high potency against various cancer cell lines. The binding affinity of these compounds to specific proteins involved in cancer progression was also evaluated, with promising results suggesting potential therapeutic applications against tumors .
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzamide derivatives. The compound was tested against several bacterial strains, showing significant inhibition zones in comparison to standard antibiotics. The results indicated its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
The mechanism by which This compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors on cell membranes, modulating signaling pathways associated with growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Structural Variations: The fluorobenzo[d]thiazol group in the target compound enhances metabolic stability compared to pyrimidinone (Compound 34) or unsubstituted thiazole analogs (Compound 30). Dimethylamino vs. methylthio/ethoxy substituents on benzamide influence electronic properties, with dimethylamino improving solubility and binding interactions.
Biological Activity: Compounds with triazole linkers (e.g., 9c) show broader enzyme inhibition profiles, while the target compound’s rigid thiazole-pyrazole core may enhance kinase selectivity.
Synthetic Accessibility: Microwave-assisted synthesis (Compound 34) improves yields (72%) compared to conventional methods (5–31% for Compound 31).
Research Findings and Mechanistic Insights
- Kinase Inhibition : The target compound’s fluorobenzo[d]thiazol group mimics ATP-binding motifs in kinases, as seen in similar triazole-thiazole hybrids (e.g., 9c).
- Solubility vs. Potency: Dimethylamino substitution improves aqueous solubility relative to methoxymethoxy (Compound 32) or bromophenyl (9c) analogs, balancing bioavailability and target engagement.
- Metabolic Stability: Fluorine in the benzo[d]thiazol ring reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4i in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
